Glucopyranuronamide

Hydrolytic stability Uronamide degradation Carbohydrate chemistry

D-Glucuronamide (Glucopyranuronamide, CAS 3789-97-7) is the carboxamide derivative of β-D-glucuronic acid, a monosaccharide-based biochemical with the molecular formula C₆H₁₁NO₆ and a molecular weight of 193.16 g/mol. It is classified as a monocarboxylic acid amide and a monosaccharide derivative, structurally distinguished from its parent acid by the replacement of the C6 carboxyl group with a primary amide.

Molecular Formula C6H11NO6
Molecular Weight 193.15 g/mol
CAS No. 3789-97-7
Cat. No. B1461741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucopyranuronamide
CAS3789-97-7
Molecular FormulaC6H11NO6
Molecular Weight193.15 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)N)O)O
InChIInChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1
InChIKeyVOIFKEWOFUNPBN-QIUUJYRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucuronamide (CAS 3789-97-7): A Multifunctional Uronic Amide Building Block for Drug Conjugation, Nucleoside Synthesis, and Electrolyte Engineering


D-Glucuronamide (Glucopyranuronamide, CAS 3789-97-7) is the carboxamide derivative of β-D-glucuronic acid, a monosaccharide-based biochemical with the molecular formula C₆H₁₁NO₆ and a molecular weight of 193.16 g/mol [1]. It is classified as a monocarboxylic acid amide and a monosaccharide derivative, structurally distinguished from its parent acid by the replacement of the C6 carboxyl group with a primary amide [2]. This single functional group substitution fundamentally alters its physicochemical profile—including logP, hydrogen-bonding capacity, and ionization behavior—endowing it with distinct properties as a synthetic intermediate, a peptide/prodrug conjugation handle, a nucleoside scaffold, and, most recently, an electrolyte additive for aqueous zinc-ion batteries [3].

Why D-Glucuronamide Cannot Be Interchanged with D-Glucuronic Acid, D-Glucuronolactone, or Other Uronic Amide Epimers


D-Glucuronamide is structurally proximal to several in-class compounds—D-glucuronic acid (the carboxylic acid), D-glucuronolactone (the intramolecular ester), D-galactopyranuronamide (the C4 epimer), and D-glucofuranuronamide (the furanose isomer)—yet each exhibits distinct reactivity, stability, and biological recognition that precludes simple substitution. The amide group eliminates the pH-dependent ionization of the carboxylic acid (predicted pKa ~12.36 for glucuronamide vs. ~3.2 for glucuronic acid), raising logP by approximately 0.7–1.3 units and altering hydrogen-bond donor/acceptor topology . The pyranose ring form successfully undergoes benzimidazole ring closure that fails with both the lactone and the furanose isomer [1]. The gluco configuration at C4 confers 2–4× greater hydrolytic stability on N-phenyl derivatives compared to the galacto epimer [2]. These are not incremental differences—they dictate whether a synthetic route succeeds or fails, whether a peptide conjugate crosses a cell monolayer, and whether an electrolyte additive suppresses dendritic growth. The quantitative evidence below establishes these differentiation dimensions with explicit comparator data.

Quantitative Differentiation Evidence for D-Glucuronamide Relative to Closest Analogs and Alternatives


Hydrolytic Stability of N-Phenyl-D-Glucopyranuronamide Exceeds That of the Galacto C4 Epimer by 2- to 4-Fold

In a direct comparative study under identical aqueous conditions, the N-phenyl derivative of D-glucopyranuronamide (compound 3, derived from the gluco-configured pyranosylamine uronamide 1) degraded significantly more slowly than its galacto-configured counterpart, N-phenyl-D-galactopyranuronamide (compound 4, derived from 2). The rate constant for hydrolysis was proportional to H₂O concentration in both cases, but compound 2 (the galacto precursor) degraded 2–4 times faster than compound 1 (the gluco precursor) [1]. This difference is attributed to the conformational stability of the ⁴C₁ pyranose chair, which was confirmed by 2D NMR to be the exclusive conformer in DMSO for both gluco compounds 1 and 3 [1].

Hydrolytic stability Uronamide degradation Carbohydrate chemistry NMR conformational analysis

D-Glucuronamide Conjugation Enhances Caco-2 Monolayer Permeability of TRH Peptide by ~35-Fold

Conjugation of D-glucopyranuronamide to the C-terminus of thyrotropin-releasing hormone (TRH) produced Peptide 1 (Pyr-His-Pro-D-glucopyranuronamide), which exhibited an apparent permeability coefficient (Papp) of 5.10 ± 1.89 × 10⁻⁶ cm/s across Caco-2 cell monolayers, compared to only 0.147 ± 0.0474 × 10⁻⁶ cm/s for the parent TRH peptide (Pyr-His-Pro-NH₂) [1]. This represents an approximately 35-fold enhancement in intestinal epithelial permeability. Further N-terminal lipidation with 2-aminooctanoic acid (Peptide 2) raised Papp to 16.3 ± 2.47 × 10⁻⁶ cm/s, a ~111-fold improvement over TRH [1].

Peptide drug delivery Intestinal permeability Prodrug conjugation Caco-2 assay TRH analogs

D-Glucuronamide Conjugation Extends Peptide Half-Life in Caco-2 Homogenate by ~6.7-Fold Over Native TRH

In the same study as Evidence Item 2, the metabolic stability of the conjugates was assessed in Caco-2 cell homogenate. Both Peptide 1 (Pyr-His-Pro-D-glucopyranuronamide) and Peptide 2 (2-aminooctanoic acid-Gln-His-Pro-D-glucopyranuronamide) exhibited half-lives of approximately 20 minutes. In contrast, the parent TRH peptide had a half-life of only approximately 3 minutes under identical conditions [1]. The ~6.7-fold increase in half-life is attributed to steric protection of the peptide backbone from rapid enzymatic degradation conferred by the glucuronamide moiety.

Peptide stability Enzymatic degradation Prodrug design Caco-2 homogenate Metabolic stability

D-Glucopyranuronamide Enables Benzimidazole Nucleoside Synthesis That Fails with D-Glucuronolactone and D-Glucofuranuronamide

In a systematic study of benzimidazole nucleoside synthesis, D-glucopyranuronamide (as its acetylated o-phenylenediamine derivative XIIIa/XIIIb) successfully underwent ring closure with ethyl orthoformate or ethyl formimidate hydrochloride, followed by acid or alkali hydrolysis, to yield 1-deoxy-1-(1-benzimidazolyl)-β-D-glucopyranuronamide (XVa) and its 5,6-dimethyl analog (XVb) [1]. Critically, the same ring closure procedure was attempted with the corresponding D-glucuronolactone and D-glucofuranuronamide derivatives, but the benzimidazole nucleosides could not be obtained [1]. This establishes that only the pyranose amide form possesses the requisite conformational and electronic properties for successful cyclization. The pyranosyl benzimidazole nucleoside XVc was also accessible via the alternative chloromercury method [1].

Nucleoside synthesis Benzimidazole Ring closure Chemotherapeutic agents Glycosyl donor

D-Glucuronamide as an Electrolyte Additive Enables >4000 h Zn Symmetric Cell Cycling with Low 25 mV Overpotential

A 2025 study in Energy & Environmental Science demonstrated that D-glucuronamide (D-Glu), when introduced as an electrolyte additive in aqueous zinc-ion batteries (AZIBs), directs (100)-oriented Zn deposition and suppresses dendritic growth through synergistic hydrogen-bonding and steric hindrance effects [1]. The Zn||Zn symmetric cell achieved a prolonged lifespan exceeding 4000 hours at 1 mA cm⁻² with a low overpotential of only 25 mV, and an ultrahigh cumulative plating capacity (CPC) of 9.6 Ah cm⁻² at 10 mA cm⁻² [1]. The NH₄V₄O₁₀ (NVO) full cell retained a reversible capacity of 218 mAh g⁻¹ at 5 A g⁻¹ after 2000 cycles [1]. These performance metrics are attributed specifically to the molecular architecture of D-glucuronamide—its hydroxyl, carbonyl, and amide groups create a hydrogen-bonding network that displaces water from the Zn²⁺ solvation shell and suppresses the hydrogen evolution reaction (HER), a property not achievable with simple glucose or glucuronic acid additives lacking the amide functionality [1].

Zinc-ion battery Electrolyte additive Dendrite suppression Energy storage Hydrogen bonding

Lipophilicity Differentiation: D-Glucuronamide (logP ~ -1.3) vs. D-Glucuronic Acid (logP ~ -2.0 to -2.6) Alters Membrane Partitioning

The substitution of the carboxylic acid group in D-glucuronic acid with a primary amide in D-glucuronamide results in a significant increase in lipophilicity. The computed logP of D-glucuronamide is approximately -1.3 , whereas experimental and computed logP values for D-glucuronic acid range from -2.01 to -2.57 [1]. This logP increase of approximately 0.7–1.3 units reflects the loss of the ionizable carboxylate (pKa ~3.2 for glucuronic acid) and the replacement with a neutral, hydrogen-bond-capable amide (predicted pKa ~12.36) . This physicochemical shift is consistent with the 35-fold permeability enhancement observed when D-glucuronamide is conjugated to TRH (see Evidence Item 2), as the amide form eliminates the pH-dependent charge that would otherwise impede passive membrane diffusion.

Lipophilicity LogP Drug design Physicochemical properties Membrane permeability

High-Impact Application Scenarios for D-Glucuronamide Based on Quantitative Differentiation Evidence


Peptide Prodrug Conjugation for Oral or Transmucosal Delivery

D-Glucuronamide is quantitatively validated as a C-terminal peptide conjugation handle that simultaneously improves both intestinal epithelial permeability (~35-fold over native TRH) and metabolic stability (~6.7-fold longer half-life in Caco-2 homogenate) [1]. This dual-action profile makes it a compelling choice for peptide lead optimization programs targeting oral bioavailability, particularly for CNS-active peptides where poor membrane penetration and rapid enzymatic clearance are the primary development barriers. Researchers should benchmark alternative sugar conjugates (e.g., glucose, galactose) against these specific Papp and t₁/₂ values to justify selection of the glucuronamide moiety.

Synthesis of Benzimidazole Nucleoside Libraries for Anticancer and Antiviral Screening

D-Glucopyranuronamide is the only uronic acid derivative—among glucuronolactone, glucofuranuronamide, and glucopyranuronamide—that successfully yields benzimidazole nucleosides via the ethyl orthoformate/formimidate ring closure route [2]. Medicinal chemistry groups constructing nucleoside libraries for anticancer or antiviral screening should specify the pyranose amide form in procurement to avoid synthetic failure. The chloromercury method (Davoll and Brown) provides a validated alternative route for the dichloro-substituted analog (XVc), offering synthetic flexibility [2].

Electrolyte Additive Engineering for Dendrite-Free Aqueous Zinc-Ion Batteries

D-Glucuronamide has demonstrated industry-leading performance as an electrolyte additive in aqueous zinc-ion batteries, achieving >4000 h of stable Zn plating/stripping at 1 mA cm⁻² with only 25 mV overpotential and a CPC of 9.6 Ah cm⁻² at 10 mA cm⁻² [3]. Its molecular architecture—combining hydroxyl, carbonyl, and amide groups in a pyranose scaffold—enables synergistic hydrogen-bond network formation, preferential displacement of water from the Zn²⁺ solvation shell, and selective adsorption on Zn(100) crystal planes [3]. Battery R&D teams evaluating electrolyte additives should compare candidate molecules against these cycling metrics, noting that simpler sugar acids or neutral sugars lack the specific combination of functional groups required for the dual thermodynamic/kinetic modulation mechanism.

Hydrolytically Stable Uronamide Building Blocks for Aqueous-Phase Carbohydrate Chemistry

When N-aryl uronamide derivatives are required for aqueous-phase reactions or long-term storage, the D-gluco configuration (D-glucopyranuronamide) provides a quantified 2–4× stability advantage over the D-galacto epimer (D-galactopyranuronamide) [4]. This differential hydrolytic stability, confirmed by NMR-monitored degradation kinetics, should inform procurement decisions for carbohydrate building blocks intended for multistep syntheses where intermediate stability directly impacts overall yield.

Quote Request

Request a Quote for Glucopyranuronamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.